3-Chloro-2-iodo-4-(trifluoromethoxy)aniline (CAS 1792885-92-7): A Comprehensive Technical Guide for Late-Stage Functionalization and API Scaffold Design
3-Chloro-2-iodo-4-(trifluoromethoxy)aniline (CAS 1792885-92-7): A Comprehensive Technical Guide for Late-Stage Functionalization and API Scaffold Design
Executive Summary
In modern drug discovery, the strategic incorporation of polyhalogenated, fluorinated building blocks is essential for optimizing the pharmacokinetic and pharmacodynamic profiles of active pharmaceutical ingredients (APIs). (CAS 1792885-92-7) represents a highly sophisticated scaffold that converges three critical medicinal chemistry motifs: an amine for directed cyclization, orthogonal halogens for sequential cross-coupling, and a trifluoromethoxy group for metabolic shielding[1]. This guide provides an in-depth analysis of its structural causality, reactivity principles, and validated experimental workflows for researchers and drug development professionals.
Physicochemical Profiling
Quantitative data and structural identifiers are summarized below for rapid reference[1]:
| Property | Specification |
| Chemical Name | 3-Chloro-2-iodo-4-(trifluoromethoxy)aniline |
| CAS Number | 1792885-92-7 |
| Molecular Formula | C7H4ClF3INO |
| Molecular Weight | 337.47 g/mol |
| Key Functional Groups | Amine (-NH2), Iodo (-I), Chloro (-Cl), Trifluoromethoxy (-OCF3) |
| Standard Purity | ≥ 95% (Validated via HPLC/NMR) |
| Primary Application | Precursor for late-stage functionalization and heterocyclic API synthesis |
Structural Causality: The "Super-Halogen" Effect & Orthogonal Reactivity
The synthetic and biological utility of this molecule is not coincidental; it is dictated by the precise electronic and steric interplay of its substituents.
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The Trifluoromethoxy (-OCF3) Group: Frequently referred to as a , the -OCF3 group imparts exceptional lipophilicity without the steric penalty of larger alkyl groups[2]. Causally, the strong C-F bonds render this moiety highly resistant to cytochrome P450-mediated oxidative degradation[3]. By occupying the para position relative to the amine, it physically blocks metabolic oxidation at the most vulnerable site of the aniline core, thereby increasing the biological half-life of downstream drug candidates.
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Orthogonal Halogen Reactivity (C2-Iodo vs. C3-Chloro): The true synthetic power of this scaffold lies in the bond dissociation energy (BDE) differential between the C-I bond (~238 kJ/mol) and the C-Cl bond (~338 kJ/mol). This energetic gap allows transition-metal catalysts (e.g., Palladium) to selectively undergo oxidative addition at the C2 position, leaving the C3-Cl bond intact for subsequent, distinct functionalization.
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API Scaffold Assembly: This specific substitution pattern is highly prized in the synthesis of complex heterocycles. For example, it has been strategically utilized in the development of , which are critical therapeutic agents for inflammatory diseases such as psoriasis and rheumatoid arthritis[4].
Mechanistic Visualization: Orthogonal Functionalization Workflow
The following diagram illustrates the logical progression of sequential cross-coupling, exploiting the reactivity differential between the iodo and chloro substituents.
Fig 1: Orthogonal functionalization exploiting the C-I vs C-Cl bond dissociation energy gap.
Experimental Workflow: Regioselective Suzuki-Miyaura Coupling
To harness the orthogonal reactivity of this scaffold, researchers must employ highly controlled reaction conditions. The following step-by-step protocol details a regioselective Suzuki coupling at the C2 position.
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Step 1: Preparation & Stoichiometry: In an oven-dried Schlenk flask under an inert atmosphere (N2 or Ar), charge 3-Chloro-2-iodo-4-(trifluoromethoxy)aniline (1.0 equiv), the desired aryl boronic acid (1.05 equiv), the catalyst Pd(dppf)Cl2 (0.05 equiv), and the mild base K2CO3 (2.0 equiv).
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Causality: A mild base like K2CO3 is chosen over stronger bases (e.g., NaOtBu) to prevent premature activation or cleavage of the C-Cl bond, ensuring absolute regioselectivity.
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Step 2: Solvent System: Add a thoroughly degassed mixture of 1,4-dioxane and water (4:1 v/v).
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Causality: The biphasic nature of the solvent is critical. Water dissolves the inorganic base to facilitate the transmetalation step of the catalytic cycle, while dioxane solubilizes the organic substrates. Degassing prevents the oxidative homocoupling of the boronic acid and protects the Pd(0) species from degradation.
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Step 3: Thermal Activation: Heat the reaction mixture to 80°C for 8–12 hours.
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Causality: 80°C provides sufficient thermal energy to overcome the activation barrier for oxidative addition into the weaker C-I bond, but remains well below the threshold required to cleave the stronger C-Cl bond.
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Step 4: Workup & Isolation: Cool to room temperature, dilute with ethyl acetate, and wash with brine. Dry the organic layer over anhydrous Na2SO4, concentrate under reduced pressure, and purify via flash column chromatography.
Self-Validating Quality Control (QC)
A robust experimental protocol must be self-validating. To confirm the success and regioselectivity of the coupling:
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LC-MS Analysis: Monitor the reaction progression. The disappearance of the starting material mass (m/z 337) and the appearance of the target product mass validate the C-C bond formation. Crucially, the product spectrum must exhibit a characteristic 3:1 isotopic pattern (due to 35Cl and 37Cl isotopes), self-validating that the C3-Cl bond remains completely intact.
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19F NMR Spectroscopy: The trifluoromethoxy group serves as an excellent internal diagnostic handle. A distinctive singlet around -58 ppm in the 19F NMR spectrum confirms the structural integrity of the -OCF3 moiety post-reaction[5].
References
- Title: Patent Application Publication US 2019/0167659 A1 (CCR6 Compounds)
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Title: Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design Source: Journal of Medicinal Chemistry URL: [Link]
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- 2. 3-Chloro-5-(trifluoromethoxy)benzoic acid | 433926-46-6 | Benchchem [benchchem.com]
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